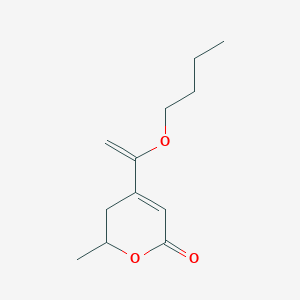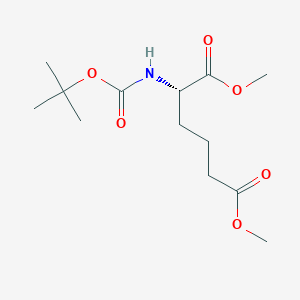
(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate typically involves the protection of the amino group of an amino acid derivative with a Boc group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. This method allows for efficient and sustainable synthesis by continuously feeding the reactants through a microreactor, which provides better control over reaction conditions and improves yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Substitution: Common reagents include alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Deprotection: The major product formed is the free amine derivative after the removal of the Boc group.
Substitution: The major products depend on the substituents introduced during the reaction, such as alkylated or acylated derivatives.
Applications De Recherche Scientifique
(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-6-(tert-butoxycarbonylamino)hexanoic acid: A lysine derivative with similar Boc protection.
(S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: Another Boc-protected amino acid derivative used in medicinal chemistry.
Uniqueness
(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate is unique due to its specific structure and the presence of two ester groups, which provide additional sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C13H23NO6 |
|---|---|
Poids moléculaire |
289.32 g/mol |
Nom IUPAC |
dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioate |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(16)19-5)7-6-8-10(15)18-4/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m0/s1 |
Clé InChI |
WMHDXSNIVADUCW-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OC)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)


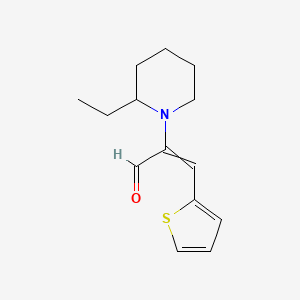

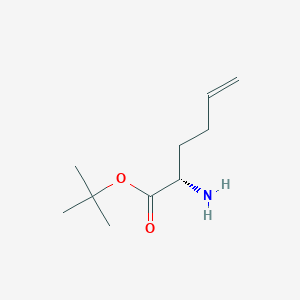
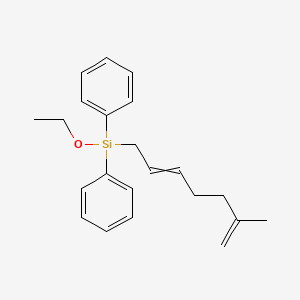
![2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide](/img/structure/B12590894.png)
